3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring substituted with a methyl group and a pyrrolidine ring connected via a sulfanyl linkage. The tert-butyl ester group is attached to the carboxylic acid moiety, providing stability and influencing the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and diacetyl, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from 1,4-diketones through cyclization reactions.
Sulfanyl Linkage Formation: The pyrazine and pyrrolidine rings can be connected via a sulfanyl linkage using thiol reagents.
Esterification: The carboxylic acid group can be esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, catalysis, and solvent optimization are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the ester group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazine derivatives, alcohols.
Substitution Products: Halogenated pyrazine derivatives, substituted pyrrolidines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl linkages.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity, solubility, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H21N3O2S |
---|---|
Molecular Weight |
295.40 g/mol |
IUPAC Name |
tert-butyl 3-(3-methylpyrazin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2S/c1-10-12(16-7-6-15-10)20-11-5-8-17(9-11)13(18)19-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |
InChI Key |
VLSQWIHCJCKWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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